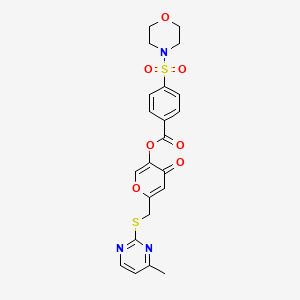

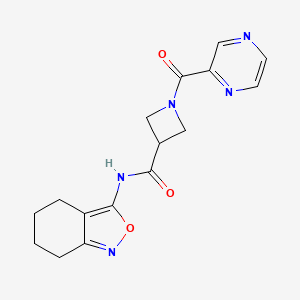

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo reactions like alkylation, acylation, or halogenation. The benzoate group could participate in ester hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge of the molecule would all influence its properties. These could include things like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Tubulin Polymerization Inhibition

Research has identified compounds with promising antiproliferative activity toward human cancer cells, classified as tubulin inhibitors. These compounds inhibit microtubule formation and induce cell cycle arrest, suggesting a potential application in cancer therapy research (Minegishi et al., 2015).

Synthesis and Anticancer Properties

The synthesis of benzopyrans and their derivatives has shown significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. These compounds exhibit total growth inhibition in vitro at very low concentrations, highlighting their potential in developing new anticancer agents (Jurd, 1996).

Chemical Synthesis and Reactions

Studies on the synthesis of pyran and thiopyran derivatives explore the chemical behavior of these compounds, including their reactions with various nucleophiles and the formation of novel heterocyclic compounds. This research provides a foundation for the synthesis of complex molecules with potential biological activity (Ibrahim et al., 2002).

Enantioselective Synthesis

The asymmetric annulation of β'-acetoxy allenoates with nitriles or pyrazolones using a specific catalyst demonstrates the synthesis of 4H-pyran and pyrano[2,3-c]pyrazole derivatives with high yields and enantioselectivity. This technique could be applied in the synthesis of structurally complex and biologically active molecules (Ni & Tong, 2016).

DNA-Dependent Protein Kinase Inhibition

Research on pyran-4-one and thiopyran-4-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK) identifies compounds with potent activity. These findings are significant for the development of selective inhibitors for DNA repair enzymes, with implications in cancer therapy (Hollick et al., 2003).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets like enzymes or receptors. The pyrimidine ring is a common structure in many biological molecules, like nucleotides, and could potentially interact with biological systems .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7S2/c1-15-6-7-23-22(24-15)33-14-17-12-19(26)20(13-31-17)32-21(27)16-2-4-18(5-3-16)34(28,29)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXVCXXWQCHODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2843120.png)

![N-[(2-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2843121.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-methoxybenzamide](/img/structure/B2843122.png)

![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)

![1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2843137.png)

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)